molecular formula C13H8BrIN2 B048554 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 118000-66-1

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B048554
CAS No.: 118000-66-1
M. Wt: 399.02 g/mol
InChI Key: DOUYIPIXURZQRX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with 4-bromobenzaldehyde, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to reflux to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems also helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine or iodine atom is replaced with an aryl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms in 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine makes it particularly versatile for various chemical modifications. This dual halogenation allows for a broader range of reactions and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYIPIXURZQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554872
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-66-1
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine interact with amyloid plaques, and what are the downstream effects of this interaction?

A1: this compound (BrIMPY) demonstrates high binding affinity for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. While the precise mechanism of interaction remains under investigation, studies utilizing radiolabeled BrIMPY ([¹²⁵I]4b and [¹²⁴I]4b) in APP/PS1 transgenic mice revealed selective labeling of Aβ plaques in brain tissue. [¹] This binding allows for visualization and quantification of Aβ plaque burden using imaging techniques like PET and SPECT. The downstream effect of this interaction is primarily the generation of imaging signals, enabling researchers to study Aβ plaque distribution and progression in living subjects.

Q2: What are the structural characteristics of this compound and what analytical methods are used to characterize it?

A2: this compound (BrIMPY) is an organic compound with a molecular structure characterized by an imidazo[1,2-a]pyridine core substituted with a bromine atom at the 4' position of the phenyl ring and an iodine atom at the 6th position of the imidazo[1,2-a]pyridine. Although the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these properties are routinely determined using techniques like mass spectrometry (e.g., high-resolution mass spectrometry) and nuclear magnetic resonance spectroscopy (NMR), respectively. Additionally, analytical methods like high-performance liquid chromatography (HPLC) are likely employed to assess the purity of synthesized BrIMPY. [¹]

Q3: How does the structure of this compound impact its activity and are there any Structure-Activity Relationship (SAR) studies available?

A3: While specific SAR studies are not detailed in the provided abstracts, the development of BrIMPY involved evaluating a series of novel phenyl-imidazo[1,2-a]pyridines. [¹] This suggests that modifications to the phenyl ring and potentially the imidazo[1,2-a]pyridine core were explored to optimize the compound's binding affinity for Aβ plaques. The presence of bromine and iodine substituents likely contributes to both binding affinity and imaging properties. Further research exploring the SAR of BrIMPY and related analogs could provide valuable insights for designing even more effective Aβ imaging agents.

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